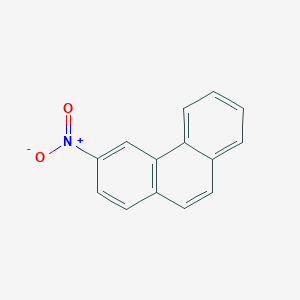

3-Nitrophenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRHWWUDRYJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075073 | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-19-0 | |

| Record name | 3-Nitrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17024-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17024-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Nitrophenanthrene via Direct Nitration and Chromatographic Separation

Abstract

The synthesis of specific isomers of nitrophenanthrene is a significant challenge in organic chemistry, driven by their utility as precursors in the development of novel pharmaceuticals, dyes, and materials. This technical guide provides an in-depth exploration of the synthesis of 3-nitrophenanthrene from phenanthrene. Contrary to a simple regioselective process, the direct electrophilic nitration of the phenanthrene core yields a complex mixture of all five possible mononitro isomers. This document details the underlying principles of electrophilic substitution on polycyclic aromatic hydrocarbons (PAHs), presents a validated protocol for the mononitration of phenanthrene, and focuses critically on the chromatographic techniques required for the isolation and purification of the 3-nitro isomer. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a practical and theoretically grounded understanding of this challenging transformation.

Theoretical Framework: The Challenge of Regioselectivity in Phenanthrene Nitration

The introduction of a nitro group onto an aromatic ring proceeds via the electrophilic aromatic substitution (EAS) mechanism. This process is fundamentally a three-step sequence:

-

Generation of the Electrophile: Concentrated nitric acid (HNO₃) is protonated by a stronger acid, typically sulfuric acid (H₂SO₄), to form an unstable intermediate that loses water to generate the potent electrophile, the nitronium ion (NO₂⁺).

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the phenanthrene ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system.

While the mechanism is straightforward, the regiochemical outcome for a polycyclic system like phenanthrene is not. Phenanthrene has five distinct positions available for substitution (C1, C2, C3, C4, and C9/C10). The kinetic product distribution is governed by the relative stability of the sigma complex formed upon attack at each position.

Classic studies, notably by Dewar and Warford, have demonstrated that the direct nitration of phenanthrene in acetic anhydride results in a mixture of all five mononitro isomers.[1][2] The distribution is not random but reflects the calculated electron densities and stabilities of the cationic intermediates.

| Isomer | Relative Yield (%) |

| 9-Nitrophenanthrene | ~32% |

| 1-Nitrophenanthrene | ~26% |

| This compound | ~20% |

| 2-Nitrophenanthrene | ~12% |

| 4-Nitrophenanthrene | ~10% |

| Table 1: Typical isomer distribution in the mononitration of phenanthrene.[1] |

This distribution underscores a critical reality: there is no simple, one-step method to selectively synthesize this compound as the major product via direct nitration. Consequently, the synthetic strategy must embrace the formation of this isomeric mixture, placing paramount importance on the subsequent purification and isolation stages.

Alternative multi-step, regioselective syntheses exist for specific derivatives, such as the Ullmann coupling approach to 3,6-dinitrophenanthrene, but these fall outside the scope of direct synthesis from the parent hydrocarbon.[3]

Visualizing the Core Chemistry

Reaction Mechanism: Formation of this compound

The following diagram illustrates the mechanistic pathway for the formation of the 3-nitro isomer. It is crucial to recognize that analogous pathways occur simultaneously at the other four positions, leading to the product mixture described above.

Figure 1: Mechanism of electrophilic nitration at the C3 position of phenanthrene.

Experimental Protocol: Mononitration of Phenanthrene

This protocol is designed to favor the formation of mononitro products while minimizing dinitration and the formation of adducts.[1][4] The procedure will yield a mixture of isomers requiring subsequent purification.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenanthrene (C₁₄H₁₀) | >98% | Sigma-Aldrich | Ensure finely powdered |

| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent | Fisher Scientific | Anhydrous |

| Nitric Acid (HNO₃), fuming | >90% | VWR | Handle with extreme care |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Merck | For extraction |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For chromatography |

3.2. Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g (28.0 mmol) of phenanthrene in 100 mL of acetic anhydride.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Nitrating Agent Preparation: In the dropping funnel, carefully add 1.5 mL (~35.7 mmol) of fuming nitric acid to 10 mL of cold acetic anhydride.

-

Controlled Addition: Add the nitric acid solution dropwise to the stirred phenanthrene solution over a period of 30-40 minutes. Crucially, maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.

-

Workup - Quenching: Slowly and carefully pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A yellow precipitate (the crude isomer mixture) should form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Workup - Neutralization: Combine the organic layers and wash sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow-orange solid, which is the crude mixture of mononitrophenanthrene isomers.

The Critical Step: Isolation and Purification of this compound

The separation of structurally similar, non-polar isomers is a significant challenge. Standard silica gel chromatography may provide initial enrichment, but achieving high purity of the 3-nitro isomer typically requires High-Performance Liquid Chromatography (HPLC) with a stationary phase capable of π-π interactions.[5][6]

4.1. Initial Enrichment: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the gradient system, collecting fractions and analyzing them by TLC. Combine fractions containing the desired isomer profile. This step will likely not fully resolve this compound from the 2- and 4- isomers but can help remove the more distinct 9- and 1- isomers.

4.2. High-Purity Isolation: Preparative HPLC

-

Rationale: Standard C18 (ODS) columns separate primarily based on hydrophobicity, which is nearly identical for these isomers. A phenyl-functionalized stationary phase (e.g., Phenyl-Hexyl) provides an alternative separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the nitrophenanthrenes, enabling finer resolution.[6]

-

System Parameters (Example):

-

Column: Phenyl-Hexyl preparative column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v). Methanol is often preferred over acetonitrile as it can enhance π-π interactions.[6]

-

Flow Rate: 5-10 mL/min (adjusted for column size).

-

Detection: UV detector set at 254 nm.

-

-

Procedure: Dissolve the enriched fraction from the flash chromatography in the mobile phase. Perform multiple injections onto the preparative HPLC system, collecting the fraction corresponding to the peak of this compound. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Figure 2: Experimental workflow for the purification of this compound.

Characterization and Validation

Confirmation of the isolated product's identity and purity is essential.

-

Appearance: Pale yellow crystalline solid.

-

Molecular Formula: C₁₄H₉NO₂

-

Molecular Weight: 223.23 g/mol [7]

-

¹H NMR (in CDCl₃): The proton NMR spectrum is the most definitive tool for distinguishing isomers. The 3-nitro isomer will exhibit a unique set of doublets and multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The precise splitting pattern and coupling constants for the protons on the nitro-substituted ring and the adjacent rings provide an unambiguous fingerprint.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) at m/z = 223.

-

Infrared (IR) Spectroscopy: Look for strong characteristic absorbances for the asymmetric and symmetric N-O stretching of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Conclusion

The synthesis of this compound from phenanthrene is a prime example of a process where controlling regioselectivity is secondary to mastering purification. Direct nitration inevitably produces a statistical mixture of all five mononitro isomers, with the 3-nitro isomer constituting a significant but not dominant fraction. The technical challenge, therefore, shifts from the reaction vessel to the chromatography system. This guide outlines a reliable method for producing the isomeric mixture and emphasizes the use of specialized HPLC stationary phases, such as phenyl-hexyl, which leverage π-π interactions to achieve the difficult separation required. Successful isolation and rigorous characterization provide a pathway to this valuable synthetic intermediate, opening doors for its application in medicinal chemistry and advanced materials science.

References

- Dewar, M. J. S., & Warford, E. W. T. (1956). Electrophilic Substitution. Part III. The nitration of phenanthrene. Journal of the Chemical Society (Resumed), 3570. [URL: https://pubs.rsc.org/en/content/articlelanding/1956/jr/jr9560003570]

- Dewar, M. J. S., & Warford, E. W. T. (1956). Electrophilic Substitution. Part III. The nitration of phenanthrene. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/1956/jr/jr9560003570]

- Lane, D. M., Richards, K. E., Wright, G. J., & Fischer, A. (1978). Nitration of Phenanthrene in Acetic Anhydride. ConnectSci. [URL: http://www.connectsci.com/paper/10.1071/CH9782737]

- Dewar, M. J. S., & Warford, E. W. T. (1956). 688. Electrophilic substitution. Part III. The nitration of phenanthrene. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1956/JR/jr9560003570]

- Gagnon, D. J., & Van Houten, J. (2022). Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6648]

- Dewar, M. J. S., Mole, T., Urch, D. S., & Warford, E. W. T. (1956). 689. Electrophilic substitution. Part IV. The nitration of diphenyl, chrysene, benzo[a]pyrene, and anthanthrene. Journal of the Chemical Society (Resumed). [URL: https://www.scilit.net/article/2a66e625a259c118671607590d9a6078]

- Lane, D. M., et al. (1978). Nitration of phenanthrene in acetic anhydride. ResearchGate. [URL: https://www.researchgate.net/publication/250428178_Nitration_of_phenanthrene_in_acetic_anhydride]

- Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC. [URL: https://www.nacalai.co.jp/global/cosmosil/pdf/COSMOSIL_Technical_Note_7.pdf]

- Floyd, A. J., Dyke, S. F., & Ward, S. E. (1976). The synthesis of phenanthrenes. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60303a002]

- Coffey, S. (1964). Aromatic Compounds with Three Fused Carbocyclic Ring Systems: Anthracene, Phenanthrene, and Related Compounds. University of Bath's research portal. [URL: https://researchportal.bath.ac.uk/en/publications/aromatic-compounds-with-three-fused-carbocyclic-ring-systems-an]

- BenchChem. (2025). Application Note 1: Separation of 3-Nitrobenzanthrone Isomers by High-Performance Liquid Chromatography (HPLC). BenchChem. [URL: https://www.benchchem.

- Request PDF. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [URL: https://www.researchgate.net/publication/286001049_Sensitive_determination_of_nitrophenol_isomers_by_reverse-phase_high-performance_liquid_chromatography_in_conjunction_with_liquid-liquid_extraction]

- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [URL: https://www.agilent.

- PubMed. (2013). Regioselective synthesis of phenanthrenes and evaluation of their anti-oxidant based anti-inflammatory potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23811252/]

- Goldberg, M. A., Ordas, E. P., & Carsch, G. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01193a067]

- SMT. (1996). HPLC SEPARATION GUIDE. Separation Methods Technologies Inc. [URL: https://www.smt-usa.com/wp-content/uploads/2021/01/PAH.pdf]

- Gilbertson, J. J., Allen, R. W., & Gribble, G. W. (2019). A Simple Synthesis of Phenanthrene. ResearchGate. [URL: https://www.researchgate.net/publication/338006199_A_Simple_Synthesis_of_Phenanthrene]

- Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/22%3A_Arenes_Electrophilic_Aromatic_Substitution/22.

- Zhang, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. [URL: https://www.researchgate.net/publication/373678567_Regioselective_synthesis_of_3-nitroindoles_under_non-acidic_and_non-metallic_conditions]

- Eberson, L., & Radner, F. (1987). Nitration of Polycyclic Aromatic Hydrocarbons by Dinitrogen Tetraoxide. II. Synthetic and Mechanistic Aspects. ResearchGate. [URL: https://www.researchgate.net/publication/254181878_Nitration_of_Polycyclic_Aromatic_Hydrocarbons_by_Dinitrogen_Tetraoxide_II_Synthetic_and_Mechanistic_Aspects]

- Wang, B., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03193d]

- Scribd. (n.d.). Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. [URL: https://www.scribd.com/document/671041185/Regioselective-Synthesis-of-3-Nitroindoles-Under-n]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrophenanthrene]

- Zhao, L., et al. (2019). Gas-phase synthesis of anthracene and phenanthrene via radical-mediated five-membered ring expansion. Science Advances. [URL: https://www.science.org/doi/10.1126/sciadv.aaw5465]

Sources

- 1. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. connectsci.au [connectsci.au]

- 5. nacalai.com [nacalai.com]

- 6. agilent.com [agilent.com]

- 7. This compound | C14H9NO2 | CID 97240 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Nitrophenanthrene in Diesel Exhaust Particles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant contributor to urban air pollution and a concern for human health. Among the myriad of compounds present in diesel exhaust particles (DEPs), nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are of particular toxicological interest due to their potent mutagenic and carcinogenic properties. This technical guide provides an in-depth exploration of 3-nitrophenanthrene, a prominent nitro-PAH found in DEPs. We will delve into its formation during diesel combustion, present state-of-the-art analytical methodologies for its detection and quantification, elucidate its metabolic activation pathways and toxicological mechanisms, and provide quantitative data on its prevalence. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the environmental health impacts of diesel emissions and developing strategies for mitigation and therapeutic intervention.

Introduction: The Significance of this compound in Diesel Exhaust

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is one of the most abundant PAHs in diesel exhaust.[1] Through nitration reactions occurring during the high-temperature, high-pressure combustion process within a diesel engine, or subsequently in the atmosphere, phenanthrene is converted to its nitrated derivatives, including this compound.[2] These nitro-PAHs are of heightened concern compared to their parent PAHs because the addition of a nitro group can significantly enhance their biological activity, often transforming them into direct-acting mutagens.

From a toxicological standpoint, this compound is a potent genotoxic agent. Its carcinogenicity is not inherent but arises from its metabolic activation within the body to reactive intermediates that can covalently bind to DNA, forming DNA adducts.[3] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. Understanding the presence, analytical chemistry, and toxicology of this compound is therefore crucial for assessing the health risks associated with diesel exhaust exposure and for the development of biomarkers and potential therapeutic strategies.

Formation and Occurrence in Diesel Exhaust Particles

The formation of this compound in diesel exhaust is a complex process influenced by engine operating conditions, fuel composition, and the presence of after-treatment systems.[4] The primary mechanism is believed to be the gas-phase reaction of phenanthrene with hydroxyl radicals in the presence of nitrogen oxides (NOx), which are abundant in diesel exhaust.

The concentration of this compound in diesel exhaust particles can vary significantly. Factors such as the type of diesel fuel (e.g., certification diesel vs. biodiesel blends) and the use of diesel particulate filters (DPFs) can influence emission levels.[4] While DPFs are effective at reducing particulate matter mass, their impact on the chemical composition, including nitro-PAH levels, is an area of ongoing research.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in the complex matrix of diesel exhaust particles require sophisticated analytical techniques. The low concentrations and the presence of numerous interfering compounds necessitate methods with high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of semi-volatile organic compounds like this compound. The following provides a detailed protocol based on established methodologies.[4][5]

1. Sample Collection:

-

Collect diesel exhaust particles on quartz fiber filters using a high-volume sampler.

-

Store the filters in a clean, dark environment at -20°C until extraction to prevent degradation of the target analytes.

2. Sample Extraction:

-

Spike the filter with a known amount of an appropriate internal standard (e.g., deuterated this compound) to correct for extraction and analytical variability.

-

Perform Soxhlet extraction of the filter with dichloromethane (DCM) for 18-24 hours.

-

Alternatively, use pressurized liquid extraction (PLE) with DCM for a faster and more efficient extraction.

3. Sample Cleanup and Fractionation:

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Fractionate the extract using solid-phase extraction (SPE) with a silica gel cartridge.

-

Elute with a sequence of solvents of increasing polarity (e.g., hexane, hexane:DCM mixtures) to separate the nitro-PAH fraction from other interfering compounds.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection: On-column injection is recommended to minimize thermal degradation of the analytes.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 min.

-

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 223) and characteristic fragment ions of this compound.

5. Quantification:

-

Create a calibration curve using certified reference standards of this compound.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with fluorescence or chemiluminescence detection, offers an alternative and highly sensitive method for the analysis of nitro-PAHs.

1. Sample Preparation:

-

Follow the same sample collection and extraction procedures as for GC-MS analysis.

2. HPLC Analysis:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection:

-

Fluorescence Detection: Requires post-column reduction of the nitro group to a fluorescent amino group. This can be achieved using an online reduction column (e.g., packed with a platinum or palladium catalyst).

-

Chemiluminescence Detection: Offers very high sensitivity for nitro-PAHs.

-

3. Quantification:

-

Prepare a calibration curve using this compound standards.

-

Quantify the analyte based on the peak area relative to the calibration curve.

Toxicology and Mechanism of Action

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive species that can damage cellular macromolecules, primarily DNA. The metabolic pathways involved are complex and involve a series of enzymatic reactions. While specific studies on this compound are limited, the metabolic activation of the structurally similar and well-studied 3-nitrobenzanthrone provides a robust model for understanding its toxicological mechanism.[3]

Metabolic Activation Pathways

The bioactivation of this compound is a multi-step process involving both Phase I and Phase II metabolic enzymes.[6][7][8]

Phase I Metabolism:

-

Nitroreduction: The primary activation step is the reduction of the nitro group to a hydroxylamino intermediate (3-hydroxylaminophenanthrene). This reaction is catalyzed by cytosolic reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, can also metabolize the aromatic rings of phenanthrene, leading to the formation of dihydrodiols and phenols.[9][10]

Phase II Metabolism:

-

The hydroxylamino intermediate can be further activated by Phase II enzymes through O-esterification.

-

O-acetylation: N-acetyltransferases (NATs) can acetylate the hydroxylamino group, forming a reactive N-acetoxyarylamine.

-

O-sulfonation: Sulfotransferases (SULTs) can sulfate the hydroxylamino group, forming a reactive N-sulfonyloxyarylamine.

These esterified intermediates are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.

Caption: Metabolic activation pathway of this compound.

DNA Adduct Formation and Genotoxicity

The ultimate carcinogenic metabolites, the nitrenium ions, are highly reactive electrophiles that readily attack nucleophilic sites on DNA bases, primarily guanine and adenine.[11][12][13][14] This covalent binding results in the formation of bulky DNA adducts.

The major DNA adducts formed from 3-nitrobenzanthrone, and likely also from this compound, include:

-

N-(deoxyguanosin-8-yl)-3-aminobenzanthrone (dG-C8-ABA)

-

2-(deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-ABA)

-

2-(deoxyadenosin-N6-yl)-3-aminobenzanthrone (dA-N6-ABA)

These DNA adducts can distort the DNA helix, interfering with normal DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations (e.g., G:C to T:A transversions).[3] An accumulation of such mutations in critical genes, such as tumor suppressor genes and oncogenes, can ultimately lead to the development of cancer.

Sources

- 1. aaqr.org [aaqr.org]

- 2. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzanthrone, a potential human cancer hazard in diesel exhaust and urban air pollution: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene (Journal Article) | OSTI.GOV [osti.gov]

- 11. Adduct formation and repair, and translesion DNA synthesis across the adducts in human cells exposed to 3-nitrobenzanthrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA adduct formation in human hepatoma cells treated with 3-nitrobenzanthrone: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Toxicological Profile of 3-Nitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenanthrene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants, presents a significant toxicological concern due to its structural similarity to known potent mutagens and carcinogens. Although direct and extensive toxicological data for this compound is limited, this technical guide provides a comprehensive profile by leveraging data from structurally related nitro-PAHs, primarily 3-nitrofluoranthene and other nitrophenanthrene isomers. This guide synthesizes information on the presumed metabolic activation, genotoxicity, and carcinogenicity of this compound. Detailed experimental protocols for key toxicological assays are provided, and quantitative data from surrogate compounds are summarized to facilitate risk assessment. Metabolic pathways and experimental workflows are visualized to provide a clear understanding of the toxicological mechanisms. This document is intended to be an essential resource for professionals in toxicology, pharmacology, and drug development, enabling informed decision-making and guiding future research.

Introduction: The Environmental Concern of this compound

Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) that is a product of incomplete combustion of organic materials.[1] Nitrated derivatives of PAHs, such as this compound, are formed through atmospheric reactions of PAHs with nitrogen oxides or are directly emitted from combustion sources like diesel engines.[2] While not as extensively studied as some other nitro-PAHs, the presence of this compound in the environment warrants a thorough toxicological evaluation due to the established potent mutagenic and carcinogenic properties of this class of compounds.[3][4] The position of the nitro group on the aromatic ring system significantly influences the biological activity of nitro-PAHs.[5] This guide will, therefore, draw heavily on data from other three-ring nitro-PAHs to construct a scientifically grounded, albeit inferred, toxicological profile of this compound.

Metabolic Activation: The Gateway to Toxicity

Like most nitro-PAHs, this compound is likely a pro-mutagen and pro-carcinogen, requiring metabolic activation to exert its toxic effects. The two primary pathways for the metabolic activation of nitro-PAHs are nitroreduction and ring oxidation.

Nitroreduction Pathway

The nitroreduction pathway is considered a major route for the activation of many nitro-PAHs. This multi-step process, catalyzed by various nitroreductases found in both bacteria and mammalian tissues, leads to the formation of highly reactive electrophilic intermediates.

-

Step 1: Nitroreduction to Nitroso Intermediate: The nitro group is reduced to a nitroso group.

-

Step 2: Formation of N-Hydroxyarylamine: The nitroso intermediate is further reduced to an N-hydroxyarylamine. This is a critical step, as N-hydroxyarylamines are often unstable and can be further activated.

-

Step 3: Esterification and Formation of a Nitrenium Ion: The N-hydroxyarylamine can undergo O-acetylation or O-sulfonation by acetyltransferases or sulfotransferases, respectively, to form unstable esters. These esters can then spontaneously decompose to form a highly reactive arylnitrenium ion, which can readily bind to cellular macromolecules like DNA.[6]

Ring Oxidation Pathway

In parallel with nitroreduction, the aromatic rings of this compound can be oxidized by cytochrome P450 (CYP) enzymes. This can lead to the formation of phenols and dihydrodiols. While ring oxidation can be a detoxification pathway for some PAHs, the resulting metabolites of nitro-PAHs can also be mutagenic.[7] For instance, phenolic metabolites of 3-nitrofluoranthene have demonstrated mutagenicity.[8]

A suggested metabolic pathway for nitrophenanthrenes, based on studies in fish, involves initial ring oxidation of phenanthrene followed by nitration and further metabolism to form dihydrodiol epoxides.[9]

Protocol Steps:

-

Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix or buffer. b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vivo Carcinogenicity Study (Rodent Model)

This protocol outlines a general procedure for assessing the carcinogenic potential of a compound in rodents.

Protocol Steps:

-

Animal Model: Use a well-characterized rodent strain, such as F344 rats or B6C3F1 mice. Use both male and female animals.

-

Dose Selection: Determine the maximum tolerated dose (MTD) in a subchronic toxicity study. Select at least two lower dose levels for the chronic study.

-

Administration: Administer the test compound via a relevant route of exposure (e.g., oral gavage, inhalation, or subcutaneous injection) for the majority of the animal's lifespan (typically 2 years for rodents). Include a vehicle control group.

-

Observation: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

³²P-Postlabelling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol Steps:

-

DNA Isolation and Digestion: Isolate high-purity DNA from the tissue of interest and digest it to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky aromatic adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots by scintillation counting to determine the level of DNA damage.

Quantitative Toxicology and Risk Assessment

Table 3: Available Quantitative Toxicity Data for Surrogate Nitro-PAHs

| Compound | Test | Species | Route | Value | Reference |

| 1-Nitropyrene | Acute LD50 | Rat | Oral | > 5 g/kg | [4] |

| 3-Nitrofluoranthene | Carcinogenicity | Rat | Subcutaneous | 40% tumor incidence | [10] |

| 3,9-Dinitrofluoranthene | Carcinogenicity | Rat | Intrapulmonary | 90.5% tumor incidence (200 µg) |

The lack of a defined dose-response relationship for the carcinogenicity of this compound makes it difficult to establish a cancer potency factor. However, given its structural similarity to other carcinogenic nitro-PAHs, it should be treated as a potential human carcinogen. Risk assessment for exposure to this compound should, therefore, adopt a precautionary approach, utilizing toxicity data from the most potent structurally related compounds as a conservative estimate of risk.

Conclusion

While direct toxicological data on this compound is scarce, a comprehensive profile can be inferred from the extensive literature on structurally similar nitro-PAHs. The available evidence strongly suggests that this compound is a pro-mutagen and potential carcinogen that undergoes metabolic activation via nitroreduction and ring oxidation to form DNA-reactive intermediates. These reactive metabolites are likely to form DNA adducts, leading to mutations and initiating the carcinogenic process.

This technical guide provides a framework for understanding the potential hazards of this compound and serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research is warranted to definitively characterize the toxicological profile of this compound, including in vivo carcinogenicity studies and the identification of specific DNA adducts. Such studies are crucial for a more accurate assessment of the human health risks associated with exposure to this environmental contaminant.

References

-

Alparone, A., & Librando, V. (2013). Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra. Chemosphere, 90(2), 158-163. [Link]

-

International Agency for Research on Cancer. (1984). IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 33: Polynuclear Aromatic Compounds, Part 2, Carbon Blacks, Mineral Oils and Some Nitroarenes. [Link]

-

Dietrich, A. M., Guenat, C. R., Tomer, K. B., & Ball, L. M. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(11), 2113-2119. [Link]

-

Bandowe, B. A., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment-a review. Science of The Total Environment, 581, 237-257. [Link]

-

California Office of Environmental Health Hazard Assessment. (2009). Chemical for CIC Consultation: 3-Nitrofluoranthene. [Link]

-

Ohgaki, H., Matsukura, N., Morino, K., Kawachi, T., Sugimura, T., Morita, K., ... & Hirota, T. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Cancer letters, 15(1), 1-7. [Link]

-

Horikawa, K., Sera, N., Otofuji, T., Murakami, K., Tokiwa, H., Iwagawa, M., ... & Otsuka, H. (1991). Pulmonary carcinogenicity of 3, 9-and 3, 7-dinitrofluoranthene, 3-nitrofluoranthene and benzo [a] pyrene in F344 rats. Carcinogenesis, 12(6), 1003-1007. [Link]

-

International Agency for Research on Cancer. (1984). IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 33: 9-Nitroanthracene. [Link]

-

Möller, L., Lax, I., & Eriksson, L. C. (1994). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. Environmental health perspectives, 102(Suppl 4), 139. [Link]

-

Marshall, T. C., Royer, R. E., Li, A. P., Kusewitt, D. F., & Brooks, A. L. (1982). Acute and genetic toxicity of 1-nitropyrene and its fate after single oral doses to rats. Journal of Toxicology and Environmental Health, Part A Current Issues, 10(3), 373-384. [Link]

-

Howard, P. C., Beland, F. A., & Cerniglia, C. E. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(10), 2063-2068. [Link]

-

Chan, W. T., Chen, J., & He, C. (2015). Nitrated polycyclic aromatic hydrocarbons in food: occurrence and risk assessment. [Link]

-

Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Lai, J. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental health perspectives, 102(Suppl 6), 177. [Link]

-

Fu, P. P., Von Tungeln, L. S., & Chou, M. W. (1991). Metabolic formation of stable 9-nitroanthracene 1, 2-and 3, 4-epoxides. Polycyclic Aromatic Compounds, 1(1-4), 137-144. [Link]

-

Fu, P. P., Von Tungeln, L. S., & Chou, M. W. (1991). Metabolic formation of stable 9-nitroanthracene 1, 2-and 3, 4-epoxides. Journal of Chemical Information and Computer Sciences, 31(4), 514-518. [Link]

-

Shailaja, M. S., & D'Souza, J. (2006). Suggested metabolic pathway of formation of nitrophenanthrenes and some identified metabolites. ResearchGate. [Link]

-

Herreno-Saenz, D., Evans, F. E., Abian, J., & Fu, P. P. (1992). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental health perspectives, 99, 19-26. [Link]

-

Fu, P. P., Chou, M. W., Miller, D. W., White, G. L., Heflich, R. H., & Beland, F. A. (1985). Metabolism of 9-nitroanthracene by rat liver microsomes: identification and mutagenicity of metabolites. Carcinogenesis, 6(5), 753-758. [Link]

-

Ohgaki, H., Matsukura, N., Morino, K., Kawachi, T., Sugimura, T., Morita, K., ... & Hirota, T. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Scilit. [Link]

-

U.S. Environmental Protection Agency. (2018). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. [Link]

-

Culp, S. J., & Beland, F. A. (1996). Risk assessment for benzo[a]pyrene. Regulatory toxicology and pharmacology, 23(2), 170-184. [Link]

-

Geier, M. C., Chlebowski, A. C., Truong, L., Simonich, M. T., Anderson, K. A., & Tanguay, R. L. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Archives of toxicology, 92(2), 571-586. [Link]

-

Tanguay, R. L., et al. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. bioRxiv. [Link]

-

Berry, D. L., Schoofs, G. M., & Vance, W. A. (1985). Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells. Carcinogenesis, 6(10), 1403-1407. [Link]

-

Public Services and Procurement Canada. (2019). Fact sheet: Phenanthrene. [Link]

-

Haz-Map. (2025). 3-Nitrofluoranthene. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11767, 9-Nitroanthracene. [Link]

-

World Health Organization. (2003). Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons. [Link]

-

Eide, I. K., Werner, J., & Albrechtsen, H. J. (2001). Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 127-138. [Link]

-

AMBOSS. (2020, July 13). Ames test (Technique to determine mutagenic potential) [Video]. YouTube. [Link]

-

Calomme, M., Geleper, I., Van den Heuvel, H., Elgorriaga, A., Pieters, L., Vlietinck, A. J., & Vanden Berghe, D. A. (1998). Evaluation of the mutagenicity and antimutagenicity of forty-two 3-substituted flavones in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 15-28. [Link]

-

Aduojo, O., O'Brien, T., & Li, X. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology, 22(6), 119-125. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70382, 9-Nitrophenanthrene. [Link]

-

de Oliveira Alves, N., de Oliveira, T. F., de Medeiros, S. R. B., Agnez-Lima, L. F., & Batistuzzo de Medeiros, S. R. (2014). Genotoxicity of polycyclic aromatic hydrocarbons and nitro-derived in respirable airborne particulate matter collected from urban areas of Rio de Janeiro (Brazil). BioMed research international, 2014. [Link]

-

Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

-

Turner, J. H., & Rickert, D. E. (1982). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Fundamental and Applied Toxicology, 2(3), 133-138. [Link]

-

El-Bayoumy, K., & Hecht, S. S. (1986). Comparative tumorigenicity of nitrochrysene isomers in newborn mice. Cancer research, 46(4 Part 1), 1641-1644. [Link]

Sources

- 1. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. rivm.nl [rivm.nl]

- 8. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 9-Nitroanthracene (IARC Summary & Evaluation, Volume 33, 1984) [inchem.org]

An In-depth Technical Guide to the Formation and Analysis of 3-Nitrophenanthrene-DNA Adducts

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanisms underlying 3-Nitrophenanthrene (3-NP) DNA adduct formation, from metabolic activation to analytical detection. We will explore the causality behind experimental choices and provide field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Genotoxic Potential of this compound

This compound is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants. Nitro-PAHs are formed during incomplete combustion processes and are found in diesel exhaust, airborne particulate matter, and contaminated soils. Their significance in toxicology stems from their potent mutagenic and carcinogenic properties, which are primarily mediated through the covalent binding of their metabolites to cellular DNA, forming DNA adducts.[1] These adducts, if not repaired, can disrupt the normal functions of DNA, such as replication and transcription, leading to mutations and initiating the process of carcinogenesis.[2] Understanding the pathways of 3-NP activation and the nature of the DNA adducts it forms is therefore critical for assessing human risk and developing strategies for mitigation.

Metabolic Activation: The Prerequisite for DNA Reactivity

Like most nitro-PAHs, this compound is not directly genotoxic. It requires metabolic activation by cellular enzymes to be converted into a reactive electrophilic species capable of binding to DNA. This bioactivation process involves a sequence of Phase I and Phase II enzymatic reactions.

Pathway 1: Reductive Activation

The primary and most well-documented activation pathway for carcinogenic nitroarenes is the reduction of the nitro group.[3]

-

Nitroreduction (Phase I): The process is initiated by the reduction of the nitro group of 3-NP to form N-hydroxy-3-aminophenanthrene. This reaction is catalyzed by various cytosolic and microsomal nitroreductases, with human NADPH:cytochrome P450 reductase playing a significant role.[4][5] Other enzymes, including certain cytochrome P450 (CYP) isoforms like CYP1A1 and CYP1A2, can also contribute to this step.[6]

-

Esterification (Phase II): The resulting N-hydroxy arylamine intermediate is a proximate carcinogen but can be further activated through esterification. This is a critical step that converts the hydroxyl group into a better leaving group, facilitating the formation of the ultimate carcinogen. This is primarily accomplished by:

-

O-Acetylation: Catalyzed by N,O-acetyltransferases (NATs), particularly NAT1 and NAT2, which transfer an acetyl group to the hydroxylamine, forming a reactive N-acetoxy ester.[5][7]

-

O-Sulfonation: Catalyzed by sulfotransferases (SULTs), which add a sulfo group to form a reactive N-sulfooxy ester.[7]

-

-

Formation of the Nitrenium Ion: The N-acetoxy or N-sulfooxy esters are unstable and undergo spontaneous heterolytic cleavage of the N-O bond. This generates a highly electrophilic arylnitrenium ion (Ph-NH⁺).[3] This ion is the ultimate carcinogenic species that readily attacks nucleophilic sites on DNA bases.

Pathway 2: Ring Oxidation

An alternative, though less emphasized, pathway for nitrophenanthrenes involves initial oxidation of the aromatic ring system, a common route for parent PAHs.[8]

-

Epoxidation (Phase I): CYP enzymes (e.g., CYP1A family) can catalyze the formation of an epoxide on the phenanthrene ring system.[8][9]

-

Hydrolysis: The resulting epoxide can be hydrolyzed by epoxide hydrolase to form a dihydrodiol.[8]

While this pathway primarily leads to detoxification, the resulting metabolites could potentially undergo further reactions, although the direct link to the primary DNA adducts seen from nitro-PAHs is less clear compared to the reductive activation pathway.

Caption: Metabolic activation of this compound via the primary reductive pathway.

This compound-DNA Adducts: Structure and Formation

The electrophilic arylnitrenium ion generated from 3-NP metabolism reacts with the electron-rich, nucleophilic centers in DNA. The most common targets are the purine bases, guanine (dG) and adenine (dA).[10] The resulting covalent adducts are primarily formed at the following positions:

-

N-(deoxyguanosin-8-yl)-3-aminophenanthrene (dG-C8-AP)

-

2-(deoxyguanosin-N²-yl)-3-aminophenanthrene (dG-N²-AP)

-

2-(deoxyadenosin-N⁶-yl)-3-aminophenanthrene (dA-N⁶-AP)

These adducts are bulky lesions that distort the DNA helix, creating a substrate for cellular DNA repair machinery. If the repair is unsuccessful or inaccurate before cell division, the adduct can cause misincorporation of nucleotides during DNA replication, leading to permanent mutations, such as G:C to T:A transversions.[11]

Quantitative Adduct Levels: An Example from a Related Nitro-PAH

Quantitative data on DNA adduct formation is crucial for risk assessment. While specific data for this compound is limited, extensive studies on the structurally similar and potent carcinogen 3-Nitrobenzanthrone (3-NBA) provide valuable insight into tissue distribution and adduct levels.

Table 1: 3-NBA-DNA Adduct Levels in Rat Tissues 48 Hours After Intratracheal Instillation. [12] (Data shown for illustrative purposes of a related nitro-PAH)

| Tissue | Low Dose (0.2 mg/kg) Adducts / 10⁸ Nucleotides | High Dose (2 mg/kg) Adducts / 10⁸ Nucleotides |

| Lung | 39 ± 18 | 350 ± 139 |

| Pancreas | 55 ± 34 | 620 ± 370 |

| Kidney | Data not specified | Data not specified |

| Urinary Bladder | Data not specified | Data not specified |

| Heart | Data not specified | Data not specified |

| Liver | Data not specified | Data not specified |

| Blood | 9.5 ± 1.9 | 41 ± 27 |

Note: These findings demonstrate dose-dependent adduct formation and highlight that significant adduct levels can be found in tissues distal to the site of administration, indicating systemic distribution of the carcinogen or its metabolites.[12]

Analytical Methodologies for Adduct Detection

The detection and quantification of DNA adducts require highly sensitive and specific analytical techniques due to their extremely low abundance in biological samples (often as low as 1 adduct per 10⁸-10¹⁰ normal nucleotides).[13][14] The two most widely accepted and powerful methods are the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Caption: General experimental workflow for DNA adduct analysis.

Protocol: ³²P-Postlabeling Assay for Ultrasensitive Detection

This method is renowned for its exceptional sensitivity, allowing for the detection of adducts from very small amounts of DNA (≤10 µg).[13][18] It does not require prior knowledge of the adduct structure.

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched, radiolabeled with ³²P, and separated by chromatography.

Step-by-Step Methodology:

-

DNA Isolation and Purity Assessment:

-

Isolate high-molecular-weight DNA from the tissue or cell sample using a standard phenol-chloroform extraction or a commercial kit.

-

Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio of ~1.8). High purity is critical to avoid inhibition of enzymes in subsequent steps.

-

-

Enzymatic Digestion to 3'-Mononucleotides:

-

To 5-10 µg of DNA in a microcentrifuge tube, add a solution containing micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD).

-

Causality: MNase is an endonuclease that cleaves DNA into short oligonucleotides, while SPD is a 3'-exonuclease that digests these fragments into deoxynucleoside 3'-monophosphates (dNps).

-

Incubate at 37°C for 3-5 hours.

-

-

Adduct Enrichment (Self-Validating Step):

-

This step is crucial for increasing the signal-to-noise ratio by removing the vast excess of normal, unadducted nucleotides. Two common methods exist:

-

Nuclease P1 Digestion: Add nuclease P1 to the digest. Causality: Nuclease P1 is a 3'-phosphatase that preferentially dephosphorylates normal dNps to nucleosides, which are no longer substrates for the subsequent labeling reaction. Bulky aromatic adducts sterically hinder the enzyme, leaving the adducted dNps intact.[19]

-

n-Butanol Extraction: Alternatively, adducts can be selectively extracted into an n-butanol phase, leaving the more polar normal nucleotides in the aqueous phase.

-

-

Incubate as required by the chosen method, then prepare the sample for labeling (e.g., by drying in a vacuum centrifuge).

-

-

³²P-Labeling of Adducted Nucleotides:

-

Resuspend the enriched adducts in a labeling buffer containing T4 polynucleotide kinase (PNK) and high-specific-activity [γ-³²P]ATP.

-

Causality: PNK catalyzes the transfer of the radiolabeled ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted 3'-mononucleotides, forming 5'-³²P-labeled 3',5'-bisphosphates.

-

Incubate at 37°C for 30-45 minutes.

-

-

Chromatographic Separation and Detection:

-

Spot the labeled reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

-

Develop the chromatogram using a multi-directional solvent system. Causality: The different salt concentrations and pH of the developing solvents allow for the separation of the complex mixture of labeled adducts away from residual normal nucleotides and ATP.

-

Place the dried TLC plate against a phosphor screen or X-ray film for autoradiography.

-

-

Quantification:

-

Excise the radioactive spots corresponding to the adducts from the TLC plate.

-

Measure the radioactivity using Cerenkov counting or liquid scintillation.

-

Calculate the Relative Adduct Labeling (RAL) value, which represents the number of adducts per 10ⁿ normal nucleotides, by normalizing to the total amount of nucleotides analyzed.

-

Protocol: LC-MS/MS for Definitive Structural Identification

While ³²P-postlabeling is highly sensitive, it provides no structural information. LC-MS/MS is the gold standard for unequivocally identifying and quantifying specific DNA adducts.[20][21]

Principle: DNA is hydrolyzed to individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint for the adduct.

Step-by-Step Methodology:

-

DNA Isolation and Internal Standard Spiking:

-

Isolate DNA as described previously. High purity is essential to prevent ion suppression in the MS source.

-

Spike the DNA sample with a known amount of a stable isotope-labeled version of the target adduct (e.g., ¹³C- or ¹⁵N-labeled dG-C8-AP). Causality: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for variations in sample handling, hydrolysis efficiency, and instrument response, enabling accurate quantification.

-

-

Enzymatic Hydrolysis to Deoxynucleosides:

-

Digest the DNA using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

Causality: This combination ensures complete hydrolysis of the DNA backbone to individual deoxynucleosides, which are more amenable to chromatographic separation and MS analysis than nucleotides.

-

Incubate at 37°C, often overnight.

-

-

Sample Cleanup (Optional but Recommended):

-

Use solid-phase extraction (SPE) to remove enzymes and other matrix components that could interfere with the analysis.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto an HPLC system, typically using a reverse-phase C18 column.

-

Develop a gradient elution method to separate the adducted nucleosides from the four normal deoxynucleosides.

-

The HPLC eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Causality (SRM/MRM): This is a self-validating system. The first quadrupole (Q1) is set to select only the precursor ion (the specific mass-to-charge ratio [m/z] of the protonated adduct). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion. The simultaneous detection of the correct precursor ion, the correct fragment ion, and the correct HPLC retention time provides extremely high specificity and confidence in identification.

-

-

Quantification and Data Analysis:

-

Construct a calibration curve using known concentrations of the adduct standard and the internal standard.

-

Quantify the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Report the results as the number of adducts per 10ⁿ parent nucleosides (e.g., dG).

-

Conclusion

The formation of this compound-DNA adducts is a multi-step process initiated by the metabolic activation of the parent compound into a highly reactive arylnitrenium ion. This ultimate carcinogen covalently binds to DNA, forming bulky lesions that are precursors to mutation. The rigorous analysis of these adducts, using complementary techniques like the ultrasensitive ³²P-postlabeling assay and the structurally definitive LC-MS/MS method, is fundamental to the fields of toxicology and cancer research. The protocols and mechanistic insights provided in this guide offer a robust framework for professionals investigating the genotoxic effects of 3-NP and other environmental carcinogens.

References

-

Phillips, D.H. (2007). The ³²P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-81. [Link][18][19]

-

Reddy, M.V., & Gupta, R.C. (2004). ³²P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 283, 397-407. [Link][13][14]

-

Phillips, D.H. (2007). The ³²P-postlabeling assay for DNA adducts. Nature Protocols. [Link][19]

-

Reddy, M.V. (2010). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link][22]

-

Reddy, M.V., & Gupta, R.C. (2004). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link][14]

-

Stiborova, M., et al. Pathways of metabolic activation and DNA adduct formation of 3-aminobenzanthrone and 3-nitrobenzanthrone. ResearchGate. [Link][23]

-

Arlt, V.M., et al. (2001). Metabolic activation of the environmental contaminant 3-nitrobenzanthrone by human acetyltransferases and sulfotransferase. ResearchGate. [Link][7]

-

Stiborova, M., et al. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. ResearchGate. [Link][24]

-

Arlt, V.M., et al. (2004). DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats. International Journal of Cancer, 112(4), 541-547. [Link][12]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 3-Nitrobenzanthrone. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. Lyon (FR): International Agency for Research on Cancer. [Link][3]

-

Arlt, V.M., et al. (2003). Human enzymes involved in the metabolic activation of the environmental contaminant 3-nitrobenzanthrone: evidence for reductive activation by human NADPH:cytochrome p450 reductase. Cancer Research, 63(11), 2752-2759. [Link][4]

-

Arlt, V.M., et al. (2003). Human Enzymes Involved in the Metabolic Activation of the Environmental Contaminant 3-Nitrobenzanthrone: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase. Cancer Research. [Link][5]

-

Arlt, V.M., et al. (2003). DNA adduct formation by the ubiquitous environmental pollutant 3-nitrobenzanthrone and its metabolites in rats. Biochemical and Biophysical Research Communications, 300(1), 127-133. [Link][25]

-

Chen, H., & Wang, Y. (2012). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 31(1), 117-135. [Link][10]

-

Shailaja, M.S., et al. (2017). Suggested metabolic pathway of formation of nitrophenanthrenes and some identified metabolites. ResearchGate. [Link][8]

-

Kawanishi, M., et al. (2007). DNA adduct formation in human hepatoma cells treated with 3-nitrobenzanthrone: analysis by the (32)P-postlabeling method. Mutation Research, 634(1-2), 184-191. [Link][26]

-

Arlt, V.M., et al. (2008). Formation and persistence of DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in target and non-target organs of rats after intratracheal instillation. Mutagenesis, 23(1), 49-57. [Link][11]

-

Fu, P.P., et al. (1993). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 101(Suppl 6), 117-124. [Link][27]

-

Fu, P.P., et al. (1993). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives. [Link][28]

-

Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link][29]

-

Nagy, E., et al. (2005). DNA adduct and tumor formations in rats after intratracheal administration of the urban air pollutant 3-nitrobenzanthrone. ResearchGate. [Link][30]

-

Bezalel, L., et al. (1996). Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus. Applied and Environmental Microbiology, 62(7), 2547-2552. [Link][9]

-

Herreno-Saenz, D., et al. (1992). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Chemical Research in Toxicology, 5(6), 840-846. [Link][31]

-

Reddy, M.V. (2000). Methods for testing compounds for DNA adduct formation. Regulatory Toxicology and Pharmacology, 32(3), 256-263. [Link][15]

-

Taylor & Francis. DNA adducts – Knowledge and References. Taylor & Francis Online. [Link][1]

-

Phillips, D.H. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233. [Link][16]

-

Agundez, J.A., et al. (2008). Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort. Carcinogenesis, 29(6), 1171-1177. [Link][6]

-

Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link][32]

-

Gu, D., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(21), 7964-7996. [Link][20]

-

Kanaly, R.A., & Ogawa, K. (2020). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 21(21), 8089. [Link][2]

-

Farmer, P.B., & Singh, R. (2008). Methods for the detection of DNA adducts. Methods in Molecular Biology, 472, 3-22. [Link][17]

-

Singh, R., et al. (2007). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical Research in Toxicology, 20(9), 1348-1357. [Link][21]

-

Nagy, E., et al. (2006). DNA damage and acute toxicity caused by the urban air pollutant 3-nitrobenzanthrone in rats; Characterization of DNA adducts in eight different tissues and organs with synthesized standards. ResearchGate. [Link][33]

-

Farmer, P.B., & Singh, R. (2008). Methods for the Detection of DNA Adducts. Methods in Molecular Biology. [Link][34]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Human enzymes involved in the metabolic activation of the environmental contaminant 3-nitrobenzanthrone: evidence for reductive activation by human NADPH:cytochrome p450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 20. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. DNA adduct formation by the ubiquitous environmental pollutant 3-nitrobenzanthrone and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA adduct formation in human hepatoma cells treated with 3-nitrobenzanthrone: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Metabolic Activation of 3-Nitrophenanthrene In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenanthrene (3-NTP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a ubiquitous environmental pollutant with significant genotoxic potential. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates capable of forming covalent bonds with cellular macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the in vivo metabolic activation of 3-NTP, delineating the key enzymatic pathways, the formation of reactive metabolites, and the subsequent generation of DNA adducts. We will explore the experimental methodologies employed to elucidate these pathways, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating protocols for ensuring scientific integrity.

Introduction: The Toxicological Significance of this compound

Phenanthrene, a three-ring aromatic hydrocarbon, is generally considered non-carcinogenic or weakly genotoxic. However, the addition of a nitro group dramatically alters its biological activity. This compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. Understanding the in vivo biotransformation of 3-NTP is paramount for assessing its risk to human health and for developing strategies to mitigate its harmful effects.

The metabolic activation of xenobiotics like 3-NTP typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion. However, in the case of many carcinogens, these metabolic processes can lead to the formation of highly reactive electrophilic intermediates that can damage cellular components.

Phase I Metabolism: The Initial Steps of 3-NTP Biotransformation

The initial metabolic activation of this compound can proceed through two primary pathways: nitroreduction and ring oxidation.

Nitroreduction Pathway

The reduction of the nitro group is a critical step in the activation of many nitro-PAHs. This process involves the sequential reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The N-hydroxy arylamine intermediate is a key reactive species that can be further metabolized by Phase II enzymes.

Several enzymes are implicated in the nitroreduction of nitro-PAHs, including:

-

NADPH:Cytochrome P450 Reductase: This enzyme is a major contributor to the reductive activation of nitro-PAHs.[1][2]

-

Cytochrome P450 (CYP) Enzymes: While primarily known for oxidation reactions, certain CYP isozymes can also catalyze nitroreduction under specific conditions. Studies have shown the involvement of CYP1A1, CYP1A2, CYP2B6, and CYP2D6 in the activation of similar nitro-PAHs.[2]

-

Cytosolic Reductases: Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can also participate in the reduction of nitroaromatic compounds.[3]

The formation of the N-hydroxy arylamine intermediate is a pivotal event, as this metabolite can undergo further activation or detoxification.

Ring Oxidation Pathway

In parallel to nitroreduction, the aromatic rings of 3-NTP can be oxidized by CYP enzymes. This pathway can lead to the formation of phenols and dihydrodiols. While often considered a detoxification route for PAHs, the resulting metabolites can also possess mutagenic properties. For instance, the oxidation of the phenanthrene ring can lead to the formation of dihydrodiol epoxides, which are highly reactive electrophiles.

The primary enzymes involved in ring oxidation are:

-

Cytochrome P450 (CYP) Enzymes: Specifically, CYP1A1 and CYP1B1 are known to be involved in the oxidation of PAHs.[4]

-